Cadmium didocosanoate
Description
Cadmium didocosanoate (Cd(C₂₂H₄₃O₂)₂) is a cadmium salt of docosanoic acid (C₂₂:0 fatty acid). It belongs to the class of cadmium carboxylates, characterized by a cadmium ion coordinated with long-chain fatty acid ligands. These compounds are notable for their applications in materials science, including use as stabilizers in polymers, lubricants, and adsorbents for heavy metal remediation . This compound’s long hydrocarbon chain imparts hydrophobic properties, influencing its solubility, thermal stability, and interaction with organic matrices. However, like all cadmium compounds, it exhibits inherent toxicity, necessitating careful handling and regulated use .
Properties
CAS No. |
34303-23-6 |
|---|---|
Molecular Formula |
C44H86CdO4 |
Molecular Weight |
791.6 g/mol |
IUPAC Name |
cadmium(2+);docosanoate |
InChI |
InChI=1S/2C22H44O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2*2-21H2,1H3,(H,23,24);/q;;+2/p-2 |
InChI Key |
HJGFQVHOOSSOME-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2] |
Related CAS |
112-85-6 (Parent) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Cadmium Carboxylates
Structural and Chemical Properties
Cadmium carboxylates share the general formula Cd(RCOO)₂, where R is an alkyl or alkenyl chain. Key structural differences arise from chain length and saturation:
| Compound | Molecular Formula | Chain Length | Solubility in Water | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| Cadmium didocosanoate | Cd(C₂₂H₄₃O₂)₂ | C22 | Insoluble | ~180–200 (est.) | Polymer stabilizers, adsorbents |
| Cadmium stearate | Cd(C₁₈H₃₅O₂)₂ | C18 | Insoluble | 105–110 | PVC stabilizers, lubricants |
| Cadmium myristate | Cd(C₁₄H₂₇O₂)₂ | C14 | Slightly soluble | 90–95 | Catalysts, coatings |
| Cadmium oleate | Cd(C₁₈H₃₃O₂)₂ | C18 (unsaturated) | Soluble in organics | 65–70 | Nanomaterial synthesis |
Notes:
- Solubility: Longer chains (e.g., C22 in didocosanoate) reduce water solubility due to increased hydrophobicity, whereas shorter chains (e.g., C14 in myristate) show marginal solubility .
- Thermal Stability: Higher melting points in longer-chain carboxylates (e.g., didocosanoate) correlate with stronger van der Waals interactions between hydrocarbon chains .
Adsorption Efficiency
Cadmium carboxylates are studied for heavy metal adsorption. For example:
- This compound demonstrates moderate adsorption capacity for polar pollutants (e.g., Cd²⁺ ions) due to its hydrophobic surface, achieving ~65% removal efficiency under optimized pH (6–8) .
- Cadmium stearate shows lower adsorption (~50%) under similar conditions, attributed to its compact molecular packing .
Toxicity Profile
All cadmium carboxylates release Cd²⁺ ions upon degradation, posing renal and hepatic risks . However, their bioavailability varies:
Q & A
Q. How can kinetic models explain this compound’s dissolution behavior in heterogeneous systems?
- Methodological Answer : Use shrinking-core or diffusion-controlled models to analyze dissolution data. For example, cadmium leaching from CdTe particles follows pseudo-first-order kinetics initially but deviates due to tellurium layer formation, requiring multi-stage modeling .
Tables for Key Data
Guidance for Data Contradiction Analysis
- Variable Isolation : Systematically test one variable (e.g., pH) while holding others constant.
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers or trends.
- Mechanistic Probes : Use isotopic labeling (e.g., Cd-113 NMR) or in-situ spectroscopy (Raman) to validate reaction pathways .
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